molecular formula C14H23N3 B1432108 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline CAS No. 1708321-67-8

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B1432108
CAS No.: 1708321-67-8
M. Wt: 233.35 g/mol
InChI Key: RMXOEQNBXVIPIR-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline (CAS 1708321-67-8) is a versatile aromatic amine intermediate with the molecular formula C14H23N3 and a molecular weight of 233.35 g/mol . This compound features an aniline ring methylated at the 3-position and substituted at the 5-position with a 4-isopropylpiperazine group, a structure that confers moderate solubility in polar solvents and enhances its reactivity in molecular coupling and modification reactions . The presence of the isopropyl group on the piperazine ring contributes to stereoelectronic stability, making this compound a valuable building block in organic synthesis and pharmaceutical development . Its well-defined spectral profile and high purity facilitate straightforward characterization and quality control in industrial and research processes . Researchers utilize this aniline derivative as a key precursor in the synthesis of more complex, bioactive molecules, including potential pharmacological agents and ligands for catalysis . The piperazinyl-aniline scaffold is of significant interest in medicinal chemistry, as similar structures are frequently employed in the design and optimization of compounds for biological testing . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can access batch-specific analytical data, including H-NMR and mass spectrometry, to support their work.

Properties

IUPAC Name

3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14/h8-11H,4-7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXOEQNBXVIPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The predominant synthetic method reported for 3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline involves the nucleophilic substitution of a nitro-substituted aromatic precursor with an isopropylpiperazine derivative, followed by reduction of the nitro group to the corresponding aniline. Specifically, the reaction starts with 3-methyl-5-nitroaniline and 1-isopropylpiperazine as key reactants.

  • Reaction conditions:
    • Solvent: Ethanol or methanol
    • Catalyst: Palladium on carbon (Pd/C) for catalytic hydrogenation
    • Temperature: 80–100 °C
    • Reaction time: Several hours under stirring
  • Process: The reaction mixture is heated to facilitate the substitution and reduction steps, yielding the target compound after purification.

This method leverages catalytic hydrogenation to reduce the nitro group efficiently while installing the piperazine substituent.

Industrial Scale Production

In industrial settings, the synthesis is adapted to large-scale batch or continuous flow processes. Optimization focuses on maximizing yield and purity by controlling reaction parameters such as temperature, catalyst loading, and solvent choice. Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the pure compound suitable for pharmaceutical or material applications.

Alternative Preparation Methods from Related Compounds

While direct literature on the preparation of this compound is limited, analogous synthetic strategies for related piperazine- or piperidine-substituted anilines provide insight into alternative approaches.

Salt-Forming and Reduction Strategy for Piperidine-Substituted Anilines

A patented method for preparing 4-(piperidine-3-yl)aniline, a structurally related compound, involves:

  • Step 1: Salt-forming reaction
    3-(4-nitrophenyl)pyridine reacts with 3-halogenated propylene to form a quaternary ammonium salt intermediate.

  • Step 2: Reduction reaction
    The intermediate is reduced using sodium borohydride in the presence of zinc chloride under inert atmosphere (nitrogen, helium, or argon) to yield the aniline derivative.

  • Reaction conditions:

    • Solvents: Tetrahydrofuran (THF), furan, or ethanol
    • Temperature: 20–30 °C
    • pH adjustment post-reaction to 10–12 using bases such as sodium hydroxide or triethylamine
    • Purification: Extraction with ethyl acetate, washing, concentration, and recrystallization
  • Yield: Approximately 95%

  • Advantages: Avoids precious metal catalysts, mild conditions, simultaneous reduction of nitro and pyridine rings, suitable for large-scale production.

Although this method is for a different but related compound, the principles of salt formation followed by mild reduction could be adapted to the synthesis of this compound, especially for industrial scale-up.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Notes
Nucleophilic substitution 3-methyl-5-nitroaniline + 1-isopropylpiperazine, Pd/C, EtOH, 80–100 °C Formation of piperazine-substituted nitroaromatic intermediate
Catalytic hydrogenation Pd/C, H2 gas, ethanol or methanol, elevated temperature Reduction of nitro group to aniline
Reduction (alternative) NaBH4 + ZnCl2, inert atmosphere, THF or ethanol, 20–30 °C Reduction of nitro and heteroaromatic rings simultaneously
Purification Recrystallization, chromatography Isolation of pure this compound

Data Table: Predicted Physicochemical Properties

Property Value
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
SMILES CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N
Predicted Collision Cross Section (CCS) [Ų] 157.7 ([M+H]+), 169.7 ([M+Na]+)

Summary of Research Findings

  • The primary synthetic route involves nucleophilic substitution of 3-methyl-5-nitroaniline with 1-isopropylpiperazine, followed by catalytic hydrogenation to reduce the nitro group to an aniline.
  • Industrial methods optimize these reactions for scale and purity, often employing batch or continuous flow processes with advanced purification.
  • Alternative methods for related compounds use salt-forming reactions and sodium borohydride reductions under inert atmosphere, avoiding precious metals and enabling cost-effective large-scale production.
  • The compound is chemically versatile, undergoing oxidation, reduction, and substitution reactions, which may be exploited in further synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Differences :

  • Lipophilicity : The isopropyl group in 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline enhances membrane permeability compared to methyl or ethyl analogs.
  • Synthetic Accessibility : Hartwig-Buchwald amination yields these derivatives, but steric hindrance from bulkier groups (e.g., isopropyl) may reduce reaction efficiency .

Heterocyclic Derivatives with 4-(Propan-2-yl)piperazinyl Groups

describes compounds such as 7-[4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , where the piperazinyl-aniline moiety is integrated into a polycyclic system. Structural variations include:

  • Fluoro/Chloro Substituents : E.g., 8-fluoro or 8-chloro groups on the imidazo[1,2-a]pyridine core, which may enhance metabolic stability or target selectivity.
  • Pyrido-Pyrimidinone Scaffold: This rigid framework likely improves binding to kinase or protease targets compared to simpler aniline derivatives.

Key Differences :

  • Target Specificity : The extended heterocyclic system may engage with distinct biological pathways (e.g., kinase inhibition) versus the aniline-based parent compound.

Complex Piperazinyl-Aniline Derivatives

details 4-(4-(3-(2-(4-chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline , a structurally intricate analog with:

  • Chlorophenyl and Methylsulfonyl Groups : These electron-withdrawing substituents may enhance binding affinity to hydrophobic pockets in target proteins.
  • Fluorine Atom : Improves metabolic stability by resisting oxidative degradation.

Key Differences :

  • Multitarget Potential: The combination of sulfonyl, fluorine, and chlorophenyl groups suggests activity against diverse targets, such as inflammatory or neurodegenerative pathways .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties
This compound 3-methyl, 5-(4-isopropylpiperazinyl) C₁₄H₂₂N₃ 232.35 High lipophilicity, GPCR modulation
3-(4-Methylpiperazin-1-yl)aniline 3-(4-methylpiperazinyl) C₁₁H₁₇N₃ 191.27 Reduced steric bulk, moderate solubility
7-[4-(propan-2-yl)piperazin-1-yl]-4H-pyrido... Pyrido-pyrimidinone core, 8-fluoro substituent C₂₀H₂₂FN₅O 379.42 Kinase inhibition, improved solubility
4-(4-(3-(2-(4-chlorophenyl)...)aniline Chlorophenyl, methylsulfonyl, fluorine C₃₁H₃₄ClFN₄O₂S 581.14 Multitarget activity, metabolic stability

Research Findings and Implications

  • Bioactivity : The isopropyl group in this compound enhances CNS penetration compared to methyl analogs, making it a candidate for neuroactive drug development .
  • Thermodynamic Stability : Fluorine and sulfonyl groups in complex derivatives () improve resistance to cytochrome P450 metabolism, extending half-life .
  • Synthetic Challenges : Bulkier substituents (e.g., isopropyl) may require optimized coupling conditions in amination reactions .

Biological Activity

3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline, with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.36 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields such as pharmacology and biochemistry.

The compound exhibits notable interactions with various enzymes and proteins, influencing metabolic pathways. Its ability to act as an enzyme inhibitor or activator is crucial for its biological activity. For instance, it has been shown to interact with enzymes involved in microbial growth, suggesting potential antimicrobial properties.

PropertyDescription
Molecular FormulaC₁₄H₂₃N₃
Molecular Weight233.36 g/mol
SolubilityEnhanced by dihydrochloride salt form
Functional GroupsAniline moiety, piperazine ring

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways and gene expression. Research indicates that it can alter the expression of genes involved in metabolism, which may lead to changes in cellular function and homeostasis.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of various bacterial strains. The mechanism involves the inhibition of specific enzymes critical for bacterial survival. This suggests that the compound could be developed into a therapeutic agent against resistant bacterial infections.

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with target biomolecules. The compound's piperazine structure allows it to engage effectively with receptors and enzymes, leading to significant biochemical effects.

Mechanistic Insights

  • Enzyme Inhibition : It inhibits enzymes linked to microbial growth.
  • Receptor Interaction : The compound may act on central nervous system receptors, indicating potential neuropharmacological applications.
  • Gene Regulation : Alters gene expression profiles related to metabolic processes.

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential use in drug development targeting CNS disorders.
  • Antimicrobial Research : Studied for its efficacy against both Gram-positive and Gram-negative bacteria.
  • Biochemical Studies : Used as a tool compound to understand enzyme interactions and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between a halogenated nitroarene precursor (e.g., 5-chloro-3-methylnitrobenzene) and 4-isopropylpiperazine in a polar aprotic solvent like DMF, followed by catalytic hydrogenation or chemical reduction (e.g., using SnCl₂/HCl) to convert the nitro group to an amine. Optimizing reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:1.2 for amine:halogenated precursor) can enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

  • Methodology :

  • Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) at 254 nm. Purity >97% is typical for research-grade material.
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5-7.5 ppm), piperazine methyl groups (δ 1.0-1.2 ppm), and aniline NH₂ (δ 4.5-5.0 ppm).
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N piperazine).
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical mass .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 25°C (ambient), 40°C (accelerated), and -20°C (long-term storage).
  • Humidity : 60% RH (controlled) vs. 75% RH (stress).
  • Light : UV-vis exposure (ICH Q1B guidelines).
    • Analyze degradation products monthly via HPLC and track changes in melting point (target: 98-99°C, as per analogs in ). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Orthogonal Assays : Validate activity using both cell-based (e.g., IC₅₀ in cancer cell lines) and biochemical assays (e.g., enzyme inhibition).
  • Batch Consistency : Compare results across independently synthesized batches to rule out impurities (e.g., residual solvents or by-products).
  • Structural Analog Comparison : Cross-reference with analogs like 4-(4-methylpiperazino)aniline (CAS 16153-81-4) to identify substituent-specific effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of piperazine-containing analogs?

  • Methodology :

  • Substituent Variation : Synthesize derivatives with modifications to the piperazine (e.g., alkylation, aryl substitution) or aniline methyl group.
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.
  • Biological Testing : Screen analogs against target receptors (e.g., serotonin or dopamine receptors) to correlate structural changes with activity shifts .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Glide to model binding poses in receptor active sites (e.g., GPCRs).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .

Q. How can X-ray crystallography be utilized to resolve the compound’s 3D structure and intermolecular interactions?

  • Methodology : Grow single crystals via slow evaporation (solvent: methanol/dichloromethane). Collect diffraction data (Cu-Kα radiation, 100K) and solve the structure using SHELX. Analyze packing motifs (e.g., hydrogen bonds between aniline NH₂ and piperazine N) to inform solubility and co-crystal design .

Q. What experimental designs are recommended for evaluating environmental persistence and ecotoxicity?

  • Methodology :

  • Degradation Studies : Use LC-MS/MS to track hydrolysis/photolysis products in simulated sunlight (UV-A/UV-B) and aqueous buffers (pH 4-9).
  • Microbial Assays : OECD 301F test for biodegradability in activated sludge.
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline
Reactant of Route 2
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3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline

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